1-Allylsulfanyl-4-chloro-2-methylbenzene
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Overview
Description
1-Allylsulfanyl-4-chloro-2-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an allylsulfanyl group, a chlorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allylsulfanyl-4-chloro-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an allylsulfanyl group is introduced to the benzene ring. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the formation of the carbon-sulfur bond .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors.
Chemical Reactions Analysis
Types of Reactions
1-Allylsulfanyl-4-chloro-2-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the allylsulfanyl group.
Substitution: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or modified allylsulfanyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Allylsulfanyl-4-chloro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Allylsulfanyl-4-chloro-2-methylbenzene involves its interaction with various molecular targets. The allylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the chlorine atom can be involved in substitution reactions. These interactions can affect molecular pathways and enzyme activities, leading to various chemical and biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Allylsulfanyl-4-chlorobenzene: Similar structure but lacks the methyl group.
4-Chloro-2-methylbenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of an allylsulfanyl group.
1-Allylsulfanyl-2-methylbenzene: Similar structure but the chlorine atom is replaced by a hydrogen atom.
Uniqueness
1-Allylsulfanyl-4-chloro-2-methylbenzene is unique due to the presence of both an allylsulfanyl group and a chlorine atom on the benzene ring.
Properties
IUPAC Name |
4-chloro-2-methyl-1-prop-2-enylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClS/c1-3-6-12-10-5-4-9(11)7-8(10)2/h3-5,7H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSBDGPSJNOHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)SCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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